(2S)-5-oxothiolane-2-carboxylic acid
Description
(2S)-5-Oxothiolane-2-carboxylic acid is a heterocyclic compound featuring a five-membered thiolane ring (containing sulfur) with a ketone group at position 5 and a carboxylic acid group at position 2. The (2S) stereochemistry at the second carbon distinguishes it from enantiomeric forms, which may influence its biochemical interactions and physicochemical properties.
Properties
IUPAC Name |
(2S)-5-oxothiolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSNMSYPRJCMOU-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)SC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)S[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Ring Systems : Thiolane (S only) vs. oxathiolane (S and O) vs. pyrrolidone (N-containing lactam). Sulfur in thiolane increases ring flexibility and lipophilicity compared to oxathiolane or aromatic pyrimidines .
- Substituent Effects: The carboxylic acid position (C2 in thiolane vs. Halogen/methyl groups in pyrimidine derivatives enhance aromatic stability and reactivity .
- Stereochemistry : The (2S) configuration in the target compound may confer distinct biological activity compared to (2R) isomers, as seen in antiviral oxathiolanes (e.g., stereospecific binding to enzymes) .
2.2 Physicochemical Properties
- Pyrrolidone-based acids (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) may exhibit higher solubility due to the lactam’s polarity .
- Acidity (pKa) : The carboxylic acid pKa in thiolane derivatives is influenced by electron-withdrawing effects of the ketone (C5). Pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) likely have lower pKa values due to aromatic ring electron withdrawal .
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